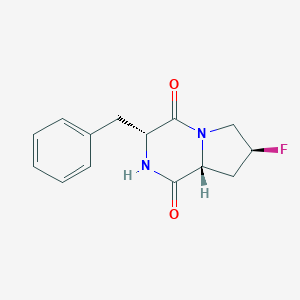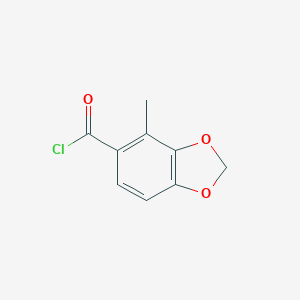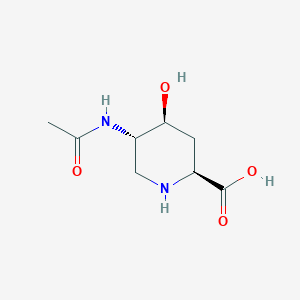
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid, also known as AHP, is a chiral amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AHP is a derivative of L-iduronic acid, which is a component of the glycosaminoglycan heparin.
Mécanisme D'action
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid exerts its biological effects through the inhibition of enzymes involved in the coagulation cascade and the modulation of inflammatory signaling pathways. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to inhibit the activity of thrombin, factor Xa, and factor XIIa, which are all key enzymes in the coagulation cascade. Additionally, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.
Effets Biochimiques Et Physiologiques
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the formation of blood clots and reduce inflammation. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has also been shown to have anti-tumor properties and induce apoptosis in cancer cells. Additionally, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid in lab experiments is its high purity and enantiomeric excess. This allows for accurate and reproducible results. However, one limitation of using (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid is its relatively high cost compared to other amino acids.
Orientations Futures
There are several future directions for research on (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid. One area of interest is the development of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid-based anticoagulants with improved safety profiles compared to current therapies. Additionally, further research is needed to fully understand the mechanism of action of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid and its potential applications in the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid is a chiral amino acid with potential therapeutic properties. Its high purity and enantiomeric excess make it a valuable tool for scientific research. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have anti-inflammatory, anti-coagulant, and anti-cancer properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid involves the reaction of L-iduronic acid with acetic anhydride and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified using column chromatography. This method yields (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid with high purity and enantiomeric excess.
Applications De Recherche Scientifique
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-coagulant, and anti-cancer properties. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has also been investigated for its use as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.
Propriétés
Numéro CAS |
134258-23-4 |
|---|---|
Nom du produit |
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid |
Formule moléculaire |
C8H14N2O4 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(11)10-6-3-9-5(8(13)14)2-7(6)12/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6-,7-/m0/s1 |
Clé InChI |
GUJHBRNJWPULMB-ACZMJKKPSA-N |
SMILES isomérique |
CC(=O)N[C@H]1CN[C@@H](C[C@@H]1O)C(=O)O |
SMILES |
CC(=O)NC1CNC(CC1O)C(=O)O |
SMILES canonique |
CC(=O)NC1CNC(CC1O)C(=O)O |
Synonymes |
2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2S-(2alpha,4alpha,5beta)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



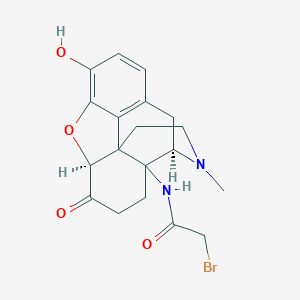
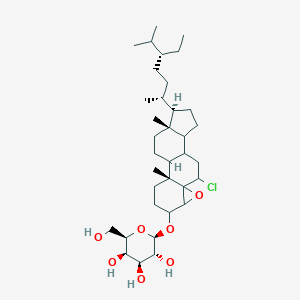
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)
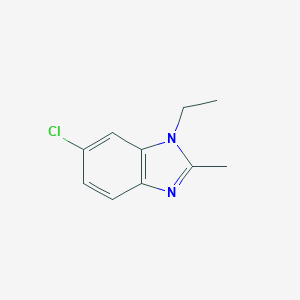
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
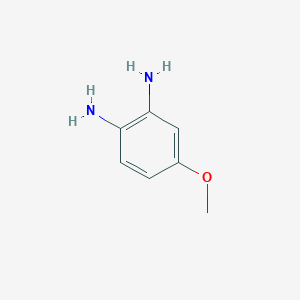
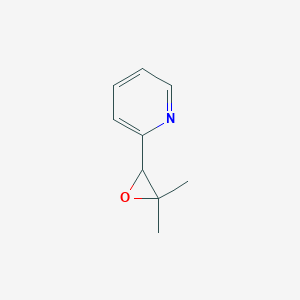

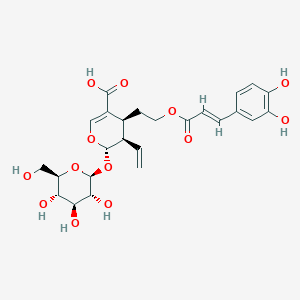
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)


